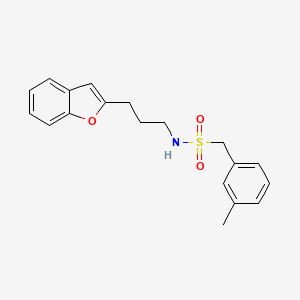

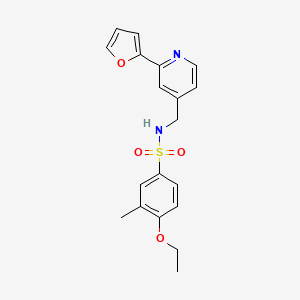

N-(3-(benzofuran-2-yl)propyl)-1-(m-tolyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(benzofuran-2-yl)propyl)-1-(m-tolyl)methanesulfonamide, also known as BZF-MeSO2NH-Tol, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of sulfonamides, which are widely used in medicinal chemistry for their antibacterial, antiviral, and antitumor properties.

Scientific Research Applications

Synthesis and Catalytic Applications

Sulfonamides, including derivatives like N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide, have been synthesized and studied for their potential in catalytic processes. For instance, the preparation of coenzyme M analogues demonstrates the versatility of sulfonamides in enzymatic reactions, showcasing their role in methane biosynthesis inhibition and ethane formation (Gunsalus, Romesser, & Wolfe, 1978). Similarly, sulfonamide derivatives have been evaluated for their efficiency in transfer hydrogenation reactions, highlighting their stability and high activity under various conditions (Ruff, Kirby, Chan, & O'Connor, 2016).

Molecular and Supramolecular Structures

The structural analysis of sulfonamide compounds, such as N-[2-(pyridin-2-yl)ethyl] derivatives, reveals insights into their molecular and supramolecular architectures. These studies provide valuable information on the potential interactions and binding modes of sulfonamides, which could be relevant for designing new molecules with specific properties or activities (Jacobs, Chan, & O'Connor, 2013).

Chemical Reactions and Mechanisms

Research on sulfonamide reactions, such as the manganese dioxide-methanesulfonic acid promoted direct alkylation, underscores the chemical reactivity of these compounds. This particular study highlights the potential of sulfonamides in facilitating oxidative C-H bond activation and coupling reactions, providing pathways for the synthesis of complex organic molecules (Liu et al., 2013).

Material Science and Electrochemistry

The application of sulfonamide derivatives extends into material science, as seen in the study of propargyl methanesulfonate for enhancing the interfacial performance between electrolytes and electrodes. This research offers insights into the development of advanced materials for energy storage and conversion technologies (Wang, Wang, Li, & Zhang, 2017).

properties

IUPAC Name |

N-[3-(1-benzofuran-2-yl)propyl]-1-(3-methylphenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3S/c1-15-6-4-7-16(12-15)14-24(21,22)20-11-5-9-18-13-17-8-2-3-10-19(17)23-18/h2-4,6-8,10,12-13,20H,5,9,11,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWHJDXPUOHTRRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)NCCCC2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(benzofuran-2-yl)propyl)-1-(m-tolyl)methanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2560736.png)

![N-{4-[1-acetyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2560738.png)

![N-[2-[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2,6-difluorobenzamide](/img/structure/B2560743.png)

![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)acetamide](/img/structure/B2560746.png)

![[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)methanone](/img/structure/B2560755.png)